2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone
Description
This compound is a structurally complex ethanone derivative featuring a quinoline core substituted with 2,2,4-trimethyl and 4-(4-methylphenyl) groups, coupled with a 4-methoxyphenoxy-acetyl moiety.
Properties
Molecular Formula |
C28H31NO3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C28H31NO3/c1-20-10-12-21(13-11-20)28(4)19-27(2,3)29(25-9-7-6-8-24(25)28)26(30)18-32-23-16-14-22(31-5)15-17-23/h6-17H,18-19H2,1-5H3 |
InChI Key |
FWJMBOSGBRJCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a methoxyphenol reacts with an appropriate halide.
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Coupling of the Two Fragments: The final step involves coupling the phenoxy group with the tetrahydroquinoline core through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linker.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its stable phenoxy and tetrahydroquinoline structures.
Mechanism of Action
The mechanism of action for compounds like 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the tetrahydroquinoline core might engage in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 2-(4-Methoxyphenoxy)-1-(4-Methoxyphenyl)Ethanone (): This simpler analog lacks the quinoline system but shares the 4-methoxyphenoxy group. Its Baeyer–Villiger oxidation with a tin beta zeolite catalyst yielded a lactone (22% 4-methoxybenzoic acid) and mequinol (15%), highlighting the susceptibility of the methoxyphenoxy-acetyl group to oxidative cleavage . In contrast, the quinoline-containing target compound’s fused aromatic system may stabilize the ketone against oxidation.
- 1-(4-Methylphenyl)-2-(1,2,4-Triazol-1-yl)Ethanone (): Substitution of the phenoxy group with a triazole ring increases hydrogen-bonding capacity (evidenced by NMR shifts at δ 8.02–8.25 ppm) , whereas the target compound’s 4-methoxyphenoxy group may enhance lipophilicity, as seen in pesticide derivatives like benzofenap ().
Physicochemical Properties
Biological Activity
The compound 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₃N₁O₂
- Molecular Weight : 465.60 g/mol
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .
Antioxidant Activity
The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory conditions .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Tubulin Binding : The compound binds to tubulin, preventing its polymerization into microtubules.
- Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : The compound reduces the expression of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.
Study on Anticancer Efficacy
In a study published in PubMed Central, researchers evaluated the efficacy of this compound against melanoma cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value in the low nanomolar range. The study concluded that the compound's mechanism involved direct interference with microtubule dynamics .
Study on Antioxidant Activity
Another study assessed the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, supporting its potential use as an antioxidant agent .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Tubulin polymerization inhibition |
| Antioxidant | Moderate to High | Free radical scavenging |
| Anti-inflammatory | Moderate | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
